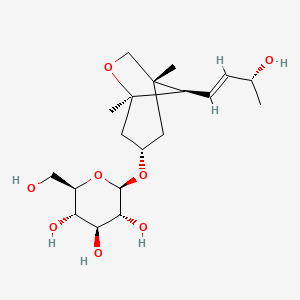
Ascleposide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascleposide D is a naturally occurring cardenolide, a type of steroid that is known for its potent biological activities. It is primarily found in certain plant species and has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ascleposide D involves multiple steps, starting from basic organic compoundsThe reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources remains a viable method. This involves harvesting the plant material, followed by solvent extraction and purification processes such as chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Ascleposide D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the steroid nucleus.
Substitution: Functional groups in this compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Ascleposide D involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Ascleposide D is unique among cardenolides due to its specific structure and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with potent cardiac effects.
Ouabain: Known for its ability to inhibit sodium-potassium adenosine triphosphatase.
Convallatoxin: A cardenolide with similar anticancer properties.
Uniqueness: this compound stands out due to its dual mechanism of action involving both sodium-potassium adenosine triphosphatase internalization and tubulin acetylation, making it a promising candidate for anticancer therapy .
Eigenschaften
Molekularformel |
C19H32O8 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3S,5R,8R)-8-[(E,3R)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h4-5,10-17,20-24H,6-9H2,1-3H3/b5-4+/t10-,11+,12-,13-,14-,15+,16-,17-,18-,19-/m1/s1 |
InChI-Schlüssel |
JFOUWNPMOCKCRW-REEFUKRJSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
Kanonische SMILES |
CC(C=CC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)
![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
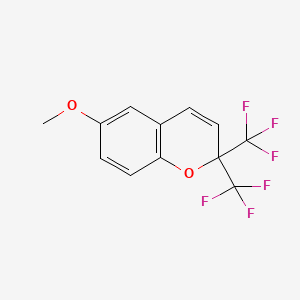

![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
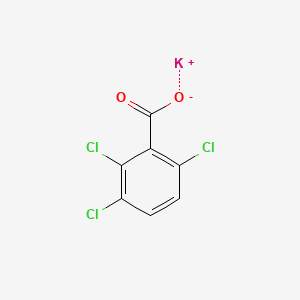
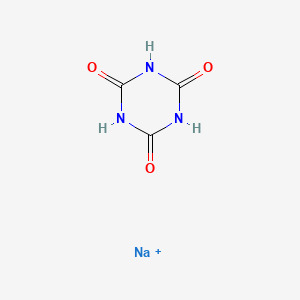
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
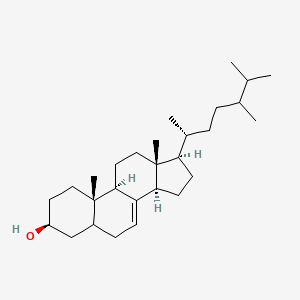
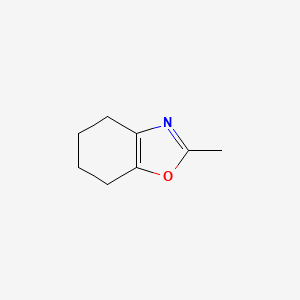
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
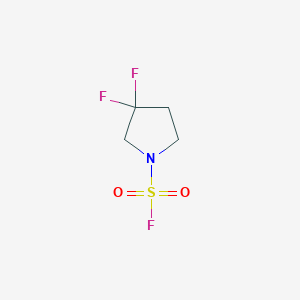
![4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
